molecular formula C6H9O3- B1262298 4-Methyl-3-oxopentanoate

4-Methyl-3-oxopentanoate

Cat. No. B1262298
M. Wt: 129.13 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-oxopentanoate is the monocarboxylic acid anion formed from 3-oxo-4-methylpentanoic acid;  principal microspecies at pH 7.3. It is a conjugate base of a 4-methyl-3-oxopentanoic acid.

Scientific Research Applications

Metabolic Studies in Pancreatic Islets

4-Methyl-3-oxopentanoate has been studied for its metabolic effects in pancreatic islets. It was found to be absorbed by islets in a concentration- and pH-dependent manner, leading to an accumulation of labeled amino acid and a decrease in intracellular pH. This compound also significantly stimulated islet-cell respiration, ketone-body formation, and biosynthetic activity, while having minimal impact on the metabolism of endogenous nutrients by islets (Hutton, Sener, & Malaisse, 1979).

Role in Insulin Secretion

Research has shown that 4-Methyl-3-oxopentanoate can induce insulin release in pancreatic islets from obese-hyperglycemic mice. It demonstrated that various 2-oxocarboxylic acids, including 4-Methyl-3-oxopentanoate, had the potential to stimulate insulin secretion, which was linked to their capacity to induce significant calcium uptake by the islets (Lenzen & Panten, 1980).

Oxidation by Skeletal-Muscle Mitochondria

Studies on rat skeletal muscle mitochondria revealed that 4-Methyl-2-oxopentanoate undergoes oxidative decarboxylation, displaying biphasic kinetics. This suggests that the branched-chain 2-oxo acid dehydrogenase complex is located on the inner side of the mitochondrial inner membrane, playing a significant role in the metabolism of branched-chain amino acids (van Hinsbergh, Veerkamp, & Glatz, 1979).

Inhibition of Protein Degradation in Skeletal Muscle

Research on skeletal muscles of rats indicated that 4-Methyl-2-oxopentanoate, at low concentrations, could inhibit protein degradation without altering protein synthesis. This effect was specific to 4-Methyl-2-oxopentanoate, as the 2-oxo acids of valine and isoleucine did not exhibit similar effects (Mitch & Clark, 1984).

properties

Product Name

4-Methyl-3-oxopentanoate

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

4-methyl-3-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

ZXLSKTZECNUVIS-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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